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molecular formula C13H17NO B2489054 1-(4-Phenylpiperidin-1-yl)ethanone CAS No. 32245-87-7

1-(4-Phenylpiperidin-1-yl)ethanone

Cat. No. B2489054
M. Wt: 203.285
InChI Key: DPSBGWLMCAVDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933099B2

Procedure details

A mixture of commercially available 4-phenylpiperidine (10 g, 62 mmol), pyridine (5.7 mL, 70.5 mmol), and tetrahydrofuran (80 mL) was stirred at 0° C. and a mixture of acetyl chloride (5 mL, 70.3 mmol) and tetrahydrofuran (20 mL) was dripped over 10 minutes. The mixture was stirred under nitrogen atmosphere at 25° C. for 14 hours. Ethyl acetate (100 mL) and water (100 mL) were added to the reaction liquid for separation. The aqueous layer was extracted with ethyl acetate (100 mL), then the organic layers were combined, and the resultant was washed with a saturated aqueous sodium bicarbonate solution (100 mL), water (100 mL), and then a saturated saline solution (50 mL). The organic layer was dried over anhydrous magnesium sulfate and then the solvent was evaporated to obtain the title compound (12.3 g, 98%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1.[O:19]1CC[CH2:21][CH2:20]1.C(Cl)(=O)C>O.C(OCC)(=O)C>[C:1]1([CH:7]2[CH2:8][CH2:9][N:10]([C:20](=[O:19])[CH3:21])[CH2:11][CH2:12]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCNCC1
Name
Quantity
5.7 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
80 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred under nitrogen atmosphere at 25° C. for 14 hours
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
the resultant was washed with a saturated aqueous sodium bicarbonate solution (100 mL), water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCN(CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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